Bis(p-aminophenoxy)dimethylsilane chemical structure and properties
Bis(p-aminophenoxy)dimethylsilane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Bis(p-aminophenoxy)dimethylsilane, a key intermediate in the development of advanced polymers and potentially other specialized chemical applications.
Chemical Structure and Identification
Bis(p-aminophenoxy)dimethylsilane is an organosilicon compound characterized by a central dimethylsilanediyl group bonded to two p-aminophenoxy moieties.
Diagram: Chemical Structure of Bis(p-aminophenoxy)dimethylsilane
Caption: Chemical structure of Bis(p-aminophenoxy)dimethylsilane.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1223-16-1[1][2][3][4] |
| Molecular Formula | C14H18N2O2Si[1][2][3] |
| Molecular Weight | 274.39 g/mol [1][2] |
| IUPAC Name | 4,4'-[(dimethylsilanediyl)bis(oxy)]dianiline[1] |
| Synonyms | Bis(4-aminophenoxy)dimethylsilane, 4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of Bis(p-aminophenoxy)dimethylsilane is presented below.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Amber to brown liquid | LookChem |
| Melting Point | 64-65 °C | [2][5] |
| Boiling Point | 195-199 °C at 0.5 mmHg; 401.632 °C at 760 mmHg | Alfa Chemistry, LookChem |
| Density | 1.15 g/cm³ | [2] |
| Flash Point | >110 °C | Hubei Co-Formula |
| Refractive Index | 1.594 | LookChem |
| Solubility | Soluble in common organic solvents | ChemBK |
| Vapor Pressure | 0 mmHg at 25°C | LookChem |
Synthesis
Bis(p-aminophenoxy)dimethylsilane can be synthesized via the reaction of p-aminophenol with dimethyldichlorosilane.[1] An optimized and economical process involves using benzene as a solvent and triethylamine as an acid scavenger.[1]
Diagram: Synthesis Workflow of Bis(p-aminophenoxy)dimethylsilane
Caption: Optimized synthesis workflow for Bis(p-aminophenoxy)dimethylsilane.
Experimental Protocol: Synthesis of Bis(p-aminophenoxy)dimethylsilane
This protocol is based on the optimized synthesis method described in the literature.[1]
Materials:
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p-Aminophenol
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Dimethyldichlorosilane
-
Anhydrous Benzene (solvent)
-
Triethylamine (acid scavenger)
-
Three-necked flask equipped with a stirrer, dropping funnel, and condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
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In a three-necked flask, dissolve p-aminophenol and triethylamine in anhydrous benzene.
-
While stirring, add dimethyldichlorosilane dropwise to the solution at a controlled rate.
-
After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 4 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt formed during the reaction.
-
Concentrate the filtrate using a rotary evaporator to remove the benzene solvent.
-
The resulting crude product can be further purified by recrystallization or other suitable purification techniques.
Spectroscopic Characterization
The structure of Bis(p-aminophenoxy)dimethylsilane is typically confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Table 3: Spectroscopic Data
| Technique | Key Observations |
| FT-IR | The formation of Si-O bonds is confirmed by the presence of characteristic asymmetrical stretching vibrations.[6] |
| ¹H-NMR | The ¹H-NMR spectrum is expected to show characteristic chemical shifts for the Si-CH₃ protons, the amine (NH₂) protons, and the aromatic protons on the phenoxy rings. |
Applications
Bis(p-aminophenoxy)dimethylsilane is primarily utilized as a monomer or an intermediate in the synthesis of high-performance polymers, particularly polyimides and other silicon-containing polymers.[5] The incorporation of the flexible dimethylsiloxane linkage can improve the processability and toughness of the resulting polymers while maintaining good thermal stability. These polymers find applications in industries requiring materials with high heat resistance, such as aerospace and electronics.
Safety and Handling
Bis(p-aminophenoxy)dimethylsilane is classified as an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]
- 4. BIS(P-AMINOPHENOXY)DIMETHYLSILANE | 1223-16-1 [chemicalbook.com]
- 5. Bis(p-aminophenoxy)dimethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. researchgate.net [researchgate.net]
- 7. Bis(p-aminophenoxy)dimethylsilane | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
